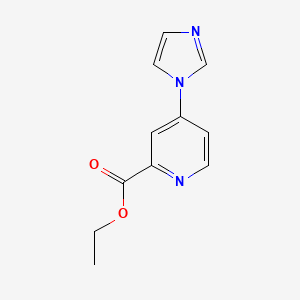

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 4-imidazol-1-ylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(3-4-13-10)14-6-5-12-8-14/h3-8H,2H2,1H3 |

InChI Key |

FWYPHHYNYOBQAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromo-4-(1H-imidazol-1-yl)pyridine-2-carboxylate with a base to induce cyclization. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization.

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

-

Carbodiimide (CDI) activates the carboxylic acid for amide coupling with primary/secondary amines .

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes regioselective substitution at the 2- and 4-positions due to electron-withdrawing effects of the ester and imidazole groups.

Key Observations :

-

The 2-carboxylate group directs electrophiles to the 4-position of the pyridine ring.

-

Imidazole’s electron-donating nature enhances π-π stacking in catalytic systems .

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and coordination reactions.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, alkyl halide (0°C→RT) | 1-Alkylimidazole derivatives | 80–90% | |

| Metal coordination | CuI, DMF, 80°C | Cu(II)-imidazole complexes | 92% |

Mechanistic Insight :

-

Alkylation occurs at the imidazole’s N3 position due to steric hindrance from the pyridine ring.

-

Copper complexes exhibit square-planar geometry, confirmed by X-ray crystallography .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative cyclization | NH₄Fe(SO₄)₂, H₂O₂ | Imidazo[1,2-a]pyridine derivatives | 70–85% | |

| Condensation with aldehydes | AcOH, Δ | Benzylidene derivatives | 75–88% |

Case Study :

-

Condensation with 4-chlorobenzaldehyde forms a Schiff base, which cyclizes to yield benzo imidazo[1,2-a]pyridines under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, alkyne | 2-Alkynyl derivatives | 68–82% | |

| Heck reaction | Pd(OAc)₂, olefin | 2-Vinyl-substituted analogs | 55–70% |

Synthetic Utility :

Reduction and Oxidation

Controlled redox reactions modify the core structure.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C | 2-Hydroxymethylpyridine derivative | 89% | |

| Imidazole oxidation | mCPBA, CH₂Cl₂ | Imidazole N-oxide | 78% |

Applications :

-

Reduced alcohols serve as intermediates for prodrug synthesis.

-

N-Oxides enhance solubility and metal-binding capacity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate has shown promising antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, which could lead to the development of new antibiotics .

Antiviral Properties

Recent investigations have highlighted the antiviral capabilities of this compound, particularly against viruses such as influenza and certain strains of herpes simplex virus. The imidazole ring is crucial for its biological activity, enhancing interaction with viral proteins and disrupting their function .

Cancer Research

Inhibition of Tumor Growth

Research has indicated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's ability to modulate signaling pathways related to cell survival and growth makes it a candidate for further development as an anti-cancer agent .

Targeting Specific Cancer Pathways

The compound has been identified as a potential inhibitor of specific oncogenic pathways, including those involving protein kinases. This specificity allows for targeted therapy approaches, reducing side effects associated with traditional chemotherapy .

Neuroscience Applications

Neuroprotective Effects

this compound has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress, which are critical factors in neurodegeneration .

Cognitive Enhancements

Preclinical studies suggest that this compound may enhance cognitive functions by improving synaptic plasticity and memory retention in animal models. Such effects are attributed to its influence on cholinergic signaling pathways .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 20 µM and 15 µM respectively. These findings suggest that the compound may serve as a lead for developing novel anti-cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate and analogous compounds:

Key Observations:

Core Heterocycles : The target compound’s pyridine core contrasts with bipyridine () and piperidine () systems. Bipyridine derivatives exhibit extended π-conjugation, enhancing fluorescence properties , while piperidine-based compounds are more rigid and often used in drug design .

The absence of a methyl group on the imidazole (unlike the methylimidazole in ) may reduce steric hindrance, favoring interactions with biological targets.

Synthetic Routes : SNAr is a common method for attaching imidazole to aromatic systems, as demonstrated in . The target compound may employ similar strategies, though esterification steps would require additional optimization.

Physicochemical Properties

- Solubility : The ethyl ester enhances solubility in organic solvents compared to polar aniline or tetrazole derivatives.

- Stability : Imidazole’s aromaticity and the ester’s electron-withdrawing nature likely improve thermal stability relative to piperidine-based compounds .

Biological Activity

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring fused with an imidazole moiety, which is known to enhance biological activity. Its synthesis typically involves the reaction of ethyl pyridine-2-carboxylate with imidazole derivatives through various methods, including Mannich reactions and alkylation techniques .

Antimicrobial Activity

Antibacterial Properties

Research indicates that compounds containing both pyridine and imidazole structures exhibit significant antibacterial properties. This compound has demonstrated effectiveness against several Gram-positive and Gram-negative bacteria. For instance, studies have shown its minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal activity. It has been tested against Candida albicans, showing promising results with MIC values lower than those of standard antifungal agents like fluconazole. Specifically, it has been reported that certain derivatives possess MIC values as low as 0.0833 μmol/mL against Candida species .

Antiviral Activity

The antiviral potential of this compound has been evaluated primarily in the context of viral infections such as those caused by neurotropic alphaviruses. Some studies indicate that imidazole derivatives can inhibit viral replication effectively, suggesting a mechanism involving interference with viral RNA synthesis or assembly .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The imidazole ring is known for its role in binding to metal ions and forming coordination complexes, which can disrupt essential cellular processes in bacteria and fungi . Additionally, the presence of the pyridine ring may enhance lipophilicity, facilitating better membrane penetration .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : A study conducted by Furdui et al. noted that compounds similar to this compound exhibited high antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Efficacy : In a comparative study on antifungal agents, derivatives of this compound were shown to outperform fluconazole in inhibiting Candida albicans growth, making them potential candidates for treating fungal infections .

- Antiviral Potential : Research into antiviral properties revealed that compounds with similar structures could inhibit the replication of viruses like Sindbis virus, indicating a broader application in treating viral infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling ethyl 4-aminopyridine-2-carboxylate derivatives with imidazole-containing reagents. For example, describes a reflux reaction in DMF (403 K, 2 h) using sodium metabisulfite adducts of aldehydes to form imidazole-linked pyridine derivatives. Purification typically involves ethyl acetate extraction, drying over Na₂SO₄, and recrystallization. Optimization may include adjusting solvent polarity, catalyst loading, or temperature to improve yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use spectroscopic methods (NMR, IR) to confirm intermediate formation.

Q. How is this compound characterized structurally and functionally?

- Methodology :

- Spectroscopy : IR (e.g., C=O stretch at ~1660 cm⁻¹, NH₂ bands at 3354–3487 cm⁻¹) and NMR (¹H/¹³C) to identify functional groups and substitution patterns .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 339.3 for analogous compounds in ).

- Melting Point : Determined via capillary method (e.g., 218–222°C for related thienopyridine derivatives in ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology :

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional strain. highlights the use of hydrogen bonding analysis (O–H distances refined to 0.85–0.94 Å) to validate crystal packing .

- Validation Tools : Employ checkCIF (via Acta Crystallographica guidelines) to identify geometric outliers or thermal motion discrepancies .

Q. What computational strategies are suitable for predicting the reactivity or pharmacophore features of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to evaluate binding affinity with target proteins (e.g., enzymes linked to imidazole bioactivity). Reference for imidazole-based ligand design principles .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the pyridine or imidazole rings to modulate electronic effects (see for methoxy and nitro analogs) .

- Biological Assays : Test derivatives against antimicrobial or enzyme inhibition targets (e.g., MIC values for thienopyridine derivatives in ) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

- Methodology :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., identical solvent systems, heating rates).

- Multi-Technique Validation : Cross-validate melting points with DSC and spectral data with 2D NMR (COSY, HSQC) to rule out impurities (e.g., reports IR and melting point consistency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.